N-(3-Phenyl-1H-indol-1-yl)-1-(pyridin-4-yl)methanimine
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Overview
Description
N-(3-Phenyl-1H-indol-1-yl)-1-(pyridin-4-yl)methanimine is a synthetic organic compound that features an indole core substituted with a phenyl group and a pyridinylmethanimine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenyl-1H-indol-1-yl)-1-(pyridin-4-yl)methanimine typically involves the following steps:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Substitution with Phenyl Group: The indole core can be further functionalized by introducing a phenyl group at the 3-position using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Attachment of Pyridinylmethanimine Moiety: The final step involves the condensation of the substituted indole with a pyridine derivative, forming the methanimine linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole nitrogen or the methanimine linkage.
Reduction: Reduction reactions could target the imine group, converting it to an amine.
Substitution: Electrophilic substitution reactions may occur at the indole ring, especially at positions 2 and 5.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Products may include N-oxide derivatives or hydroxylated compounds.
Reduction: The primary product would be the corresponding amine.
Substitution: Various substituted indole derivatives depending on the reagent used.
Scientific Research Applications
N-(3-Phenyl-1H-indol-1-yl)-1-(pyridin-4-yl)methanimine may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its indole structure.
Biological Studies: Investigation of its biological activity, including anti-inflammatory, anticancer, or antimicrobial properties.
Material Science: Use in the development of organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The pyridinylmethanimine moiety may enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Phenyl-1H-indol-1-yl)-1-(pyridin-3-yl)methanimine
- N-(3-Phenyl-1H-indol-1-yl)-1-(pyridin-2-yl)methanimine
- N-(3-Phenyl-1H-indol-1-yl)-1-(quinolin-4-yl)methanimine
Uniqueness
N-(3-Phenyl-1H-indol-1-yl)-1-(pyridin-4-yl)methanimine is unique due to the specific positioning of the pyridinyl group, which may influence its electronic properties and biological activity compared to other isomers or analogs.
Properties
CAS No. |
62308-86-5 |
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Molecular Formula |
C20H15N3 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-(3-phenylindol-1-yl)-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C20H15N3/c1-2-6-17(7-3-1)19-15-23(20-9-5-4-8-18(19)20)22-14-16-10-12-21-13-11-16/h1-15H |
InChI Key |
UQYCIBOBHZWAMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=CC=CC=C32)N=CC4=CC=NC=C4 |
Origin of Product |
United States |
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